![molecular formula C11H7F7 B14644080 [2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene CAS No. 52211-79-7](/img/structure/B14644080.png)
[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor compound using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated aromatic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated aromatic ketones, while nucleophilic substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of [2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric and anti-ferroelectric properties.
Pinacol boronic esters: Valuable building blocks in organic synthesis, often used in Suzuki-Miyaura coupling reactions.
Uniqueness
[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties and resistance to degradation .
Properties
CAS No. |
52211-79-7 |
|---|---|
Molecular Formula |
C11H7F7 |
Molecular Weight |
272.16 g/mol |
IUPAC Name |
[2,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-enyl]benzene |
InChI |
InChI=1S/C11H7F7/c12-8(6-7-4-2-1-3-5-7)9(10(13,14)15)11(16,17)18/h1-6,9H |
InChI Key |
BCGNHBIXKVISLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


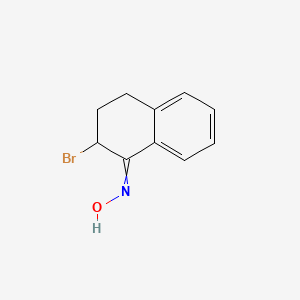
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
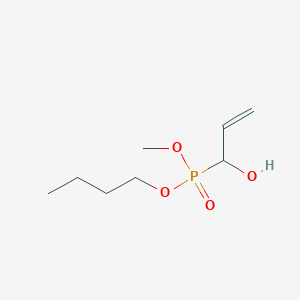

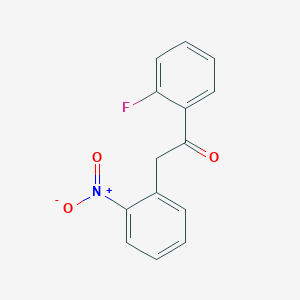
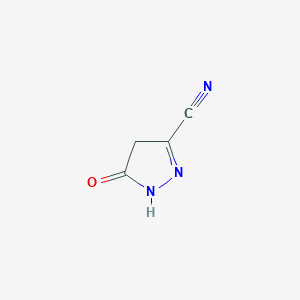
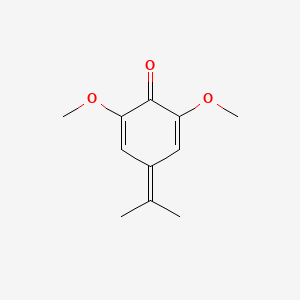
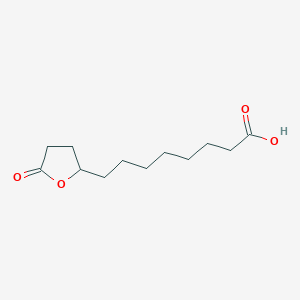
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
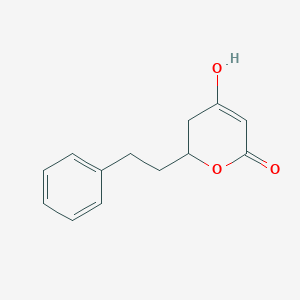
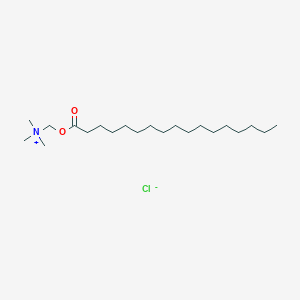
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
